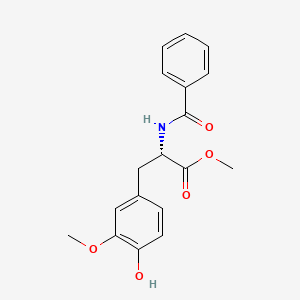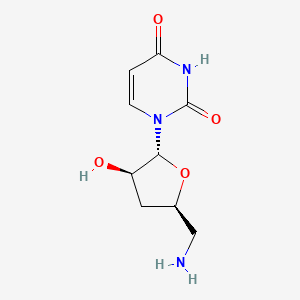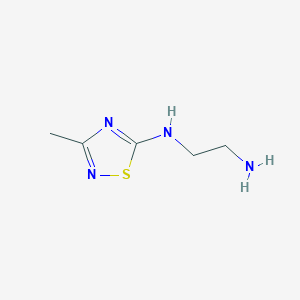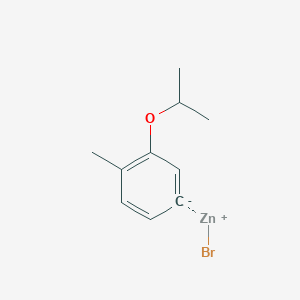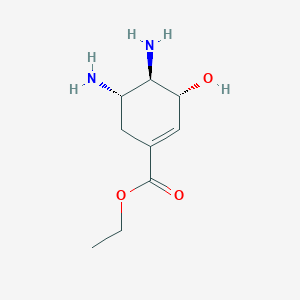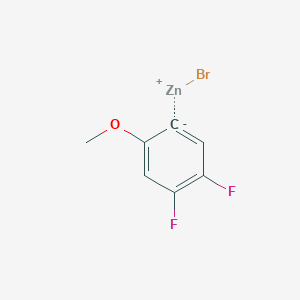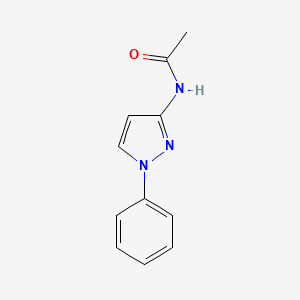
N-(1-Phenyl-1H-pyrazol-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Phenyl-1H-pyrazol-3-yl)acetamide is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a phenyl group attached to the first nitrogen atom and an acetamide group attached to the third carbon atom of the pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Phenyl-1H-pyrazol-3-yl)acetamide typically involves the cyclization of hydrazine with a 1,3-diketone followed by acylation. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate to form 1-phenyl-3-methyl-1H-pyrazole, which is then acylated with acetic anhydride to yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
N-(1-Phenyl-1H-pyrazol-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-(1-Phenyl-1H-pyrazol-3-yl)ethylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
N-(1-Phenyl-1H-pyrazol-3-yl)acetamide has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
作用机制
The mechanism of action of N-(1-Phenyl-1H-pyrazol-3-yl)acetamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and modulate signaling pathways involved in inflammation and oxidative stress. The compound’s structure allows it to bind to active sites of enzymes, thereby inhibiting their activity and exerting its biological effects .
相似化合物的比较
Similar Compounds
N-(4-Phenyl-1H-pyrazol-3-yl)acetamide: Similar structure but with a different substitution pattern on the pyrazole ring.
N-(1-Phenyl-1H-pyrazol-5-yl)acetamide: Similar structure but with the acetamide group attached to the fifth carbon atom of the pyrazole ring.
Uniqueness
N-(1-Phenyl-1H-pyrazol-3-yl)acetamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the acetamide group plays a crucial role in its interaction with molecular targets and its overall pharmacological profile .
属性
分子式 |
C11H11N3O |
|---|---|
分子量 |
201.22 g/mol |
IUPAC 名称 |
N-(1-phenylpyrazol-3-yl)acetamide |
InChI |
InChI=1S/C11H11N3O/c1-9(15)12-11-7-8-14(13-11)10-5-3-2-4-6-10/h2-8H,1H3,(H,12,13,15) |
InChI 键 |
AJAGRYDBLGRURH-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=NN(C=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-(4-Diethylamino-benzylidene)-6,10-dioxa-spiro[4.5]decane-7,9-dione](/img/structure/B14889616.png)


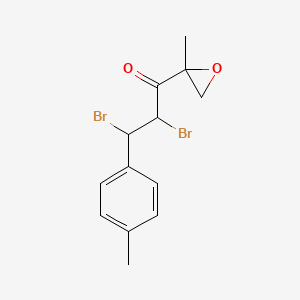
![(6-(Aminomethyl)-2-oxaspiro[3.3]heptan-6-yl)methanol](/img/structure/B14889638.png)
